PRMT5·MTA Complex Inhibition: Scaffold Enables Sub-Nanomolar Potency vs. Unsubstituted Parent
Derivatives built on the 2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine scaffold deliver nanomolar inhibition of the PRMT5·MTA complex, a synthetic-lethal target in MTAP-deficient tumors. Compound 31 (bearing the scaffold) achieves an IC₅₀ of 6.6 nM with 339-fold selectivity over PRMT5 alone, and selectively inhibits growth of MTAP-deleted HCT-116 cells (IC₅₀ = 319 nM) vs. wild-type cells [1]. In contrast, the unsubstituted IMPY scaffold shows no measurable PRMT5 inhibition, and the des-amino dihydro-pyrazolo core exhibits >100-fold weaker binding in the same assay [2].
| Evidence Dimension | PRMT5·MTA enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 31 (2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine derivative): IC₅₀ = 6.6 nM |
| Comparator Or Baseline | Unsubstituted IMPY scaffold: no significant inhibition (IC₅₀ > 10,000 nM estimated); Des-amino analog: IC₅₀ > 1,000 nM |
| Quantified Difference | ≥1500-fold improvement in potency vs. unsubstituted core; >150-fold vs. des-amino |
| Conditions | PRMT5·MTA complex enzymatic assay; MTAP-deleted vs. WT HCT-116 cell growth assay |
Why This Matters
For programs targeting MTAP-deleted cancers, the scaffold is essential to achieving the potency and selectivity needed for a viable lead compound; generic substitution would reduce potency below development thresholds.
- [1] Yang, Y. et al. Discovery of Novel MTA-Cooperative PRMT5 Inhibitors with a 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole Scaffold. ACS Med. Chem. Lett. 2025. View Source
- [2] Yang, Y. et al. Supporting Information, ACS Med. Chem. Lett. 2025. View Source
